Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene has been used to form a single-walled carbon nanotube network in sensor array for analyzing lung cancer markers in breath samples.

Brand Name: Vulcanchem
CAS No.: 850804-51-2
VCID: VC0120696
InChI: InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3
SMILES: CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC
Molecular Formula: C90H114
Molecular Weight: 1195.902

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

CAS No.: 850804-51-2

Cat. No.: VC0120696

Molecular Formula: C90H114

Molecular Weight: 1195.902

* For research use only. Not for human or veterinary use.

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene - 850804-51-2

Specification

CAS No. 850804-51-2
Molecular Formula C90H114
Molecular Weight 1195.902
IUPAC Name 6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene
Standard InChI InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3
Standard InChI Key GZXHHMLRVQYBMV-UHFFFAOYSA-N
SMILES CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC

Introduction

Chemical Structure and Identification

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene consists of a hexa-peri-hexabenzocoronene (HBC) core, which contains thirteen fused six-membered rings, with six 2-ethylhexyl chains attached at specific positions along the periphery. This molecular architecture produces a discotic (disc-shaped) molecule with extended π-conjugation in the core, surrounded by flexible alkyl chains that improve solubility.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers, as presented in the following table:

IdentifierValue
CAS Number850804-51-2
Molecular FormulaC90H114
Molecular Weight1195.9 g/mol
IUPAC Name6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene
InChIKeyGZXHHMLRVQYBMV-UHFFFAOYSA-N
Alternative Name2,5,8,11,14,17-Hexakis(2-ethylhexyl)hexabenzo[bc,ef,hi,kl,no,qr]coronene

The IUPAC name, while comprehensive, is notably complex due to the compound's intricate structure. For practical purposes, the shortened name "Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene" or even the acronym HEH-HBC is commonly used in scientific literature.

Structural Characteristics

The core structure of HEH-HBC consists of a planar, fully conjugated polycyclic aromatic system. The key structural features include:

  • A central coronene core surrounded by six additional benzene rings

  • Six 2-ethylhexyl chains attached at the peripheral positions

  • A propeller-like three-dimensional arrangement of the alkyl chains extending from the planar aromatic core

  • Strong π-π stacking capabilities due to the extended aromatic system

The attachment of the 2-ethylhexyl chains significantly enhances the compound's solubility in organic solvents compared to the unsubstituted HBC parent molecule, which is crucial for its processability in various applications.

Physical and Chemical Properties

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene exhibits several distinctive physical and chemical properties that make it valuable for various applications in materials science and organic electronics.

Physical Properties

The compound exists as a solid at room temperature and displays discotic liquid crystalline behavior, similar to that observed in authentic petroleum asphaltene samples . This liquid crystalline nature arises from the molecule's disc-like shape and the tendency of these discs to stack on top of each other, forming columnar structures. Such molecular organization facilitates charge transport along the stacks, making it advantageous for electronic applications.

The peripheral 2-ethylhexyl chains serve a dual purpose: they improve solubility in common organic solvents while also influencing the self-assembly behavior of the molecules. This balance between solubility and self-assembly is crucial for processing the material into functional devices.

Electronic Properties

HEH-HBC possesses remarkable electronic properties primarily due to its extended π-conjugated system. Key electronic characteristics include:

  • High intrinsic charge mobility, particularly for hole transport

  • Strong π-π stacking interactions that facilitate intermolecular electronic coupling

  • Unique spectroscopic signatures in UV-visible and infrared regions

  • Ability to function as an electron donor in donor-acceptor systems

These properties stem from the delocalized π-electrons across the large aromatic core, which creates pathways for efficient charge transport when the molecules are appropriately aligned .

Spectroscopic Properties

Spectroscopic analysis of HEH-HBC provides valuable insights into its electronic structure. The electronic absorption spectrum has been recorded in hydrocarbon solvents that are transparent in the UV region, allowing for comprehensive characterization of its spectral features. Additionally, FT-IR spectra have been collected at both room temperature and liquid nitrogen temperature with higher resolution, enabling detailed vibrational analysis .

These spectroscopic studies have determined the molar extinction coefficients and integrated molar absorptivity of the main absorption bands, providing essential data for quantitative analysis and comparison with related compounds .

Applications in Materials Science and Technology

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene has found applications across multiple domains due to its unique combination of structural and electronic properties.

Organic Electronics

HEH-HBC has shown significant potential in organic electronics applications. Its high intrinsic charge mobility and strong π-π stacking properties make it particularly suitable for semiconductor devices. The compound has been incorporated into polymers to enhance hole mobility and improve photovoltaic performance in solar cells .

The discotic liquid crystalline nature of HEH-HBC enables the formation of well-ordered columnar structures, which facilitate charge transport along the stacking direction. This property is particularly valuable for applications requiring directional electrical conductivity .

Chemical Sensing Applications

One notable application of HEH-HBC is in sensor arrays for analyzing lung cancer markers in breath samples. The compound has been used to form single-walled carbon nanotube networks that can detect specific volatile organic compounds associated with lung cancer . This application demonstrates the potential of HEH-HBC in medical diagnostics and health monitoring technologies.

Model Compound for Asphaltenes

HEH-HBC has been selected as a model compound for asphaltenes in the "island" model of petroleum systems . In this model, asphaltenes are described as having a relatively large aromatic core surrounded by aliphatic chains attached to the edges of the core. The structural similarity between HEH-HBC and asphaltenes makes it an ideal model for studying aggregation behavior and other properties of these complex petroleum components .

Astrochemical Research

Recent research has explored the relevance of HEH-HBC to astrochemistry. Asphaltenes, which HEH-HBC models, are considered model compounds for Mixed Aromatic-aliphatic Organic Nanoparticles (MAONs). These MAONs are potential carriers of the Unidentified Infrared Bands (UIBs) found in various astrophysical objects .

Spectroscopic studies of HEH-HBC at different temperatures have provided valuable data for making comparisons with astronomical observations. This research direction highlights the compound's relevance beyond traditional materials science applications and into the realm of astrophysical chemistry .

Research Findings and Developments

Scientific investigation of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene has yielded several significant research findings that have expanded our understanding of its properties and potential applications.

Discotic Liquid Crystalline Behavior

Differential scanning calorimetric analysis (DSC) has confirmed that HEH-HBC displays discotic liquid crystal behavior similar to that observed in authentic petroleum asphaltene samples . This finding strengthens the connection between HEH-HBC and asphaltenes, validating its use as a model compound for these complex petroleum components.

The liquid crystalline properties of HEH-HBC have been exploited in the development of novel materials with anisotropic charge transport capabilities. By controlling the alignment of the discotic columns, researchers can engineer materials with directional electrical conductivity for specialized electronic applications .

Spectroscopic Characterization

Comprehensive spectroscopic characterization of HEH-HBC has yielded valuable data for both fundamental understanding and practical applications. The electronic absorption spectrum has been recorded in the UV region using transparent hydrocarbon solvents, allowing for comparison with unsubstituted HBC .

High-resolution FT-IR spectra collected at liquid nitrogen temperature have provided detailed information about the vibrational modes of the molecule. The molar extinction coefficients and integrated molar absorptivity of the main bands have been determined, contributing to a more complete spectroscopic profile of the compound .

Related Derivatives and Structural Modifications

Research on related HBC derivatives, such as Hexa-dodecyl-hexa-peri-hexabenzocoronene (CAS: 170698-88-1), provides a broader context for understanding the structure-property relationships in this class of compounds . Comparing these derivatives reveals how different alkyl chain lengths and structures influence properties such as solubility, melting point, and self-assembly behavior.

Additionally, studies on HBC derivatives with alternating dovetailed alkyl and diacetylenic side chains have demonstrated the potential for creating polymeric materials through photo-induced polymerization . These findings point to opportunities for developing new functional materials based on the HBC structural platform.

Comparison with Related Compounds

Understanding the relationship between Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene and structurally similar compounds provides valuable insights into structure-property relationships and helps contextualize its unique characteristics.

Comparison with Unsubstituted HBC

The parent compound, unsubstituted hexa-peri-hexabenzocoronene (HBC), shares the same aromatic core as HEH-HBC but lacks the peripheral alkyl chains. This structural difference has significant implications:

  • The unsubstituted HBC exhibits poor solubility in common organic solvents due to strong π-π stacking interactions between molecules

  • HEH-HBC, with its 2-ethylhexyl chains, shows dramatically improved solubility while retaining the extended π-conjugation of the core

  • The electronic absorption spectrum of HEH-HBC differs from that of unsubstituted HBC, particularly in the UV region, reflecting the influence of the alkyl substituents on the electronic structure

Comparison with Hexa-dodecyl-hexa-peri-hexabenzocoronene

Hexa-dodecyl-hexa-peri-hexabenzocoronene (HdHBC, CAS: 170698-88-1) represents another important HBC derivative with linear dodecyl chains instead of branched 2-ethylhexyl chains . Key differences include:

  • HdHBC has a higher molecular weight (1532.5 g/mol) compared to HEH-HBC (1195.9 g/mol) due to the longer alkyl chains

  • The linear dodecyl chains in HdHBC likely result in different packing arrangements and self-assembly behaviors compared to the branched 2-ethylhexyl chains in HEH-HBC

  • Both compounds maintain the discotic shape and π-π stacking capabilities of the HBC core, but their solubility profiles and phase behaviors may differ substantially

These comparisons highlight how strategic modifications to the peripheral substituents can tune the properties of HBC derivatives for specific applications while preserving the essential characteristics of the aromatic core.

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